vitamin B12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,25X10+4 mg/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Cellular Processes

Cyanocobalamin acts as a cofactor in crucial cellular reactions, particularly methylation. Methylation is essential for DNA synthesis, cell division, and proper nervous system function [Source: National Institutes of Health ]. Researchers utilize cyanocobalamin to study these processes and how B12 deficiency disrupts them, leading to various diseases.

Investigating Neurological Disorders

Vitamin B12 deficiency has been linked to neurological disorders like dementia and Alzheimer's disease. Studies investigate the potential of cyanocobalamin supplementation to improve cognitive function or slow disease progression in these patients [Source: National Center for Biotechnology Information ].

Exploring Cancer Treatment Options

Cyanocobalamin's unique structure with a central cobalt atom offers interesting possibilities for cancer research. Some studies explore its potential as a carrier for targeted drug delivery to cancer cells, exploiting their high B12 uptake [Source: National Center for Biotechnology Information ]. Additionally, the ability of cyanocobalamin to generate controlled amounts of free radicals within cells is being investigated for its role in cancer therapy [Source: National Center for Biotechnology Information ].

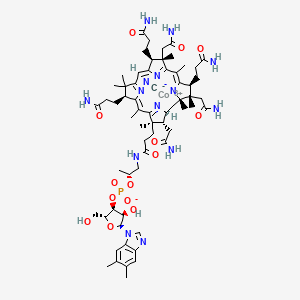

Vitamin B12, also known as cobalamin, is a complex organometallic compound that plays a crucial role in various biological processes. It is a water-soluble vitamin essential for human health, particularly in the metabolism of fatty acids and amino acids, DNA synthesis, and the maintenance of the nervous system. The central atom of vitamin B12 is cobalt, which is coordinated within a corrin ring structure. This unique configuration allows vitamin B12 to function as a cofactor for several enzymes involved in critical bio

- Methyl Transfer Reactions: Involving the transfer of methyl groups from methylcobalamin to various substrates, crucial for methionine synthesis.

- Dehalogenation: The removal of halogen atoms from organic compounds, which is essential for detoxifying environmental pollutants .

- C–C Bond Formation: Catalyzed by vitamin B12, these reactions are significant for synthesizing complex organic molecules in an environmentally friendly manner .

The catalytic activity of vitamin B12 is attributed to its ability to generate radical species and facilitate diverse organic transformations. The cleavage of the cobalt-carbon bond can occur via homolytic or heterolytic mechanisms, leading to reactive intermediates that drive further reactions .

Vitamin B12 is vital for several biological functions:

- Red Blood Cell Formation: It aids in the maturation of red blood cells in the bone marrow, preventing anemia.

- Nervous System Health: It is critical for the synthesis of myelin, which insulates nerve fibers and enhances signal transmission.

- DNA Synthesis: Vitamin B12 is essential for proper DNA synthesis and repair, influencing cellular division and growth .

Deficiency in vitamin B12 can lead to severe health issues such as pernicious anemia, neurological disorders, and cognitive decline.

Vitamin B12 can be synthesized through several methods:

- Microbial Fermentation: The most common method involves culturing specific bacteria that naturally produce vitamin B12.

- Chemical Synthesis: Although complex and less common due to cost, total synthesis has been achieved through multi-step chemical processes developed by researchers such as Robert Woodward and Albert Eschenmoser .

- Conversion from Precursors: Vitamin B12 can also be formed by converting simpler cobalamin derivatives (such as hydroxocobalamin) into active forms like methylcobalamin or adenosylcobalamin through specific

Vitamin B12 has numerous applications across different fields:

- Nutritional Supplements: Widely used to prevent or treat vitamin B12 deficiency.

- Pharmaceuticals: Employed in treatments related to anemia and neurological conditions.

- Biocatalysis: Utilized in organic synthesis as a catalyst due to its unique ability to facilitate radical reactions and C–C bond formations in a sustainable manner .

Research on vitamin B12 interactions has revealed its complex role in metabolic pathways. Notably:

- It interacts with various enzymes as a cofactor, influencing their activity.

- Studies have shown that vitamin B12 can affect the metabolism of other vitamins and nutrients, such as folate.

- Its interactions with metal ions and other cofactors have implications for its catalytic properties in bio

Vitamin B12 belongs to a group of compounds known as cobalamins. Other similar compounds include:

| Compound Name | Description |

|---|---|

| Adenosylcobalamin | The active form in mitochondria; involved in energy metabolism. |

| Methylcobalamin | Active form found in cytosol; crucial for methyl group transfers. |

| Hydroxocobalamin | A form used therapeutically; serves as a storage form of vitamin B12. |

| Cyanocobalamin | A synthetic form commonly found in supplements; converted into active forms upon ingestion. |

Uniqueness of Vitamin B12

What sets vitamin B12 apart from other vitamins is its unique cobalt-centered structure that allows it to participate in radical chemistry and catalysis effectively. Unlike most vitamins that act solely as coenzymes or precursors, vitamin B12's ability to form organometallic complexes enables it to facilitate complex biochemical transformations that are not achievable by other compounds .

Microbial Synthesis in Archaea and Bacteria

The capacity for vitamin B12 biosynthesis is restricted to specific prokaryotic lineages, with both bacterial and archaeal domains contributing to global cobalamin production through distinct evolutionary pathways [1] [6] [7]. Within the bacterial domain, the most abundant cobalamin-producing phyla include Proteobacteria (57.24%), Actinobacteria (18.16%), and Firmicutes (11.01%), with representative genera such as Pseudomonas, Streptomyces, and Bacillus serving as major contributors to environmental cobalamin pools [5]. Proteobacterial species, particularly members of the genera Pseudomonas (7.57%) and Vibrio (3.37%), demonstrate widespread distribution of cobalamin biosynthesis genes across diverse ecological niches [5].

Archaeal cobalamin synthesis, while less extensively studied than bacterial systems, occurs primarily within the Euryarchaeota (85.33%), followed by Crenarchaeota (6.20%) and Thaumarchaeota (4.31%) [5] [7]. Methanogenic archaea, including species within Methanococcus and Methanobrevibacter, require cobalamin cofactors for essential metabolic processes such as methanogenesis from hydrogen and carbon dioxide, acetate, or methanol [8]. Thaumarchaeotal genomes universally possess cobalamin synthesis genes, predominantly from anaerobic pathways, suggesting these organisms play significant roles in aquatic cobalamin production, particularly in polar marine environments and deep water columns [7].

Thermophilic archaea, including Thermosipho species within the Thermotogales order, have acquired vitamin B12 biosynthetic capabilities through horizontal gene transfer events from Firmicutes and other bacterial lineages [9] [10]. Experimental evidence demonstrates that Thermosipho africanus can synthesize functional vitamin B12, producing 186±14 nanograms per gram of cell paste, confirming the operational status of the acquired biosynthetic machinery [10].

Aerobic vs. Anaerobic Cobalamin Biosynthetic Routes

The fundamental distinction between aerobic and anaerobic cobalamin biosynthetic pathways lies in the timing of cobalt insertion and the mechanisms employed for corrin ring contraction [1] [11] [12]. These pathways represent evolutionary adaptations to different environmental oxygen conditions and demonstrate remarkable biochemical diversity in achieving the same synthetic objective.

Table 1: Comparison of Aerobic and Anaerobic Cobalamin Biosynthetic Pathways

| Reaction Step | Aerobic Pathway | Anaerobic Pathway |

|---|---|---|

| Uroporphyrinogen III methylation | CobA (C-2, C-7 methylation) | CysG (C-2, C-7 methylation) |

| Cobalt insertion timing | Late stage (after methylations) | Early stage (into Factor II) |

| Ring contraction mechanism | Oxygen-dependent monooxygenase | Metal-assisted contraction |

| Oxygen requirement | Required for ring contraction | Not required |

| Precorrin-2 to Precorrin-3 | CobI (C-20 methylation) | CbiL (cobalt-dependent) |

| C-17 methylation | CobJ (with ring contraction) | CbiH |

| C-11 methylation | CobM | CbiF |

| C-1 methylation | CobF (with deacetylation) | CbiD |

| Corrinoid reduction | CobR (NADH-dependent) | FldA (flavodoxin) |

| Adenosylation enzyme | CobO | CobA/BtuR |

The aerobic pathway, exemplified by Pseudomonas denitrificans, initiates corrin synthesis through the action of CobA, a dedicated uroporphyrinogen III methyltransferase that adds methyl groups at positions C-2 and C-7 [12] [13]. Cobalt insertion occurs at a late stage in the pathway, specifically after the formation of cobyrinic acid a,c-diamide, requiring the coordinated action of three proteins: CobN (magnesium chelatase subunit), CobS (cobalamin 5'-phosphate synthase subunit), and CobT (cobalt chelatase subunit) [4] [14]. The aerobic pathway's distinguishing feature is its dependence on molecular oxygen for ring contraction, mediated by the monooxygenase CobG, which introduces hydroxyl groups and facilitates γ-lactone formation essential for subsequent ring contraction steps [15].

In contrast, the anaerobic pathway, characterized in organisms such as Salmonella enterica and Bacillus megaterium, employs early cobalt insertion directly into precorrin-2 (also termed factor II) through the action of ATP-independent chelatases CbiK or CbiX [15] [16]. This early cobalt incorporation fundamentally alters subsequent enzymatic transformations, as many methyltransferases in the anaerobic pathway, particularly CbiL, demonstrate absolute requirements for metal-containing tetrapyrrole substrates [14]. The anaerobic route achieves ring contraction through metal-assisted mechanisms that do not require molecular oxygen, utilizing the paramagnetic properties of the cobalt(II) ion to facilitate electron transfer processes essential for ring rearrangements [15].

Table 2: Microbial Distribution of Vitamin B12 Biosynthesis Capability

| Domain | Phylum/Class | Representative Genera | Pathway Type |

|---|---|---|---|

| Bacteria | Proteobacteria | Pseudomonas, Rhodobacter, Agrobacterium | Aerobic/Anaerobic |

| Bacteria | Actinobacteria | Streptomyces, Mycobacterium, Propionibacterium | Aerobic/Anaerobic |

| Bacteria | Firmicutes | Bacillus, Clostridium, Eubacterium | Anaerobic |

| Bacteria | Nitrospirae | Nitrospira | Mixed |

| Bacteria | Bacteroidetes | Bacteroides | Anaerobic |

| Archaea | Thaumarchaeota | Nitrosopumilus, Cenarchaeum | Anaerobic |

| Archaea | Euryarchaeota | Methanococcus, Methanobrevibacter | Anaerobic |

| Archaea | Crenarchaeota | Thermoplasma, Pyrococcus | Anaerobic |

Enzymatic Conversion of Uroporphyrinogen III to Cobyrinic Acid

The transformation of uroporphyrinogen III into cobyrinic acid represents the central biosynthetic challenge in cobalamin production, requiring precise spatial and temporal coordination of methylation, decarboxylation, and ring contraction reactions [17] [18] [19]. This complex series of transformations involves the sequential action of multiple S-adenosyl-L-methionine-dependent methyltransferases, each exhibiting exquisite regioselectivity for specific carbon positions within the evolving corrin framework.

The initial step involves the bismethylation of uroporphyrinogen III at positions C-2 and C-7, catalyzed by CobA in aerobic organisms or the multifunctional CysG enzyme in anaerobic systems [13]. CysG, a remarkable bifunctional enzyme, not only performs the requisite methylation reactions but also possesses oxidase-ferrochelatase activities responsible for siroheme synthesis, demonstrating the evolutionary interconnections between different tetrapyrrole biosynthetic pathways [13].

Table 3: Sequential Enzymatic Steps in Corrin Ring Formation

| Step | Substrate | Product | Key Enzyme (Aerobic) | Reaction Type |

|---|---|---|---|---|

| 1 | Uroporphyrinogen III | Precorrin-2 | CobA | Bismethylation (C-2, C-7) |

| 2 | Precorrin-2 | Precorrin-3/Cobalt-Factor III | CobI | Methylation (C-20) |

| 3 | Precorrin-3/Cobalt-Factor III | Precorrin-4/Cobalt-Precorrin-4 | CobJ | Methylation + Ring contraction |

| 4 | Precorrin-4/Cobalt-Precorrin-4 | Precorrin-5/Cobalt-Precorrin-5 | CobM | Methylation (C-11) |

| 5 | Precorrin-5/Cobalt-Precorrin-5 | Precorrin-6A/Cobalt-Precorrin-6A | CobF | Methylation (C-1) + Deacetylation |

| 6 | Precorrin-6A/Cobalt-Precorrin-6A | Precorrin-6B/Cobalt-Precorrin-6B | CobK | Reduction |

| 7 | Precorrin-6B/Cobalt-Precorrin-6B | Precorrin-7/Cobalt-Precorrin-7 | CobL | Methylation (C-5) + Decarboxylation |

| 8 | Precorrin-7/Cobalt-Precorrin-7 | Precorrin-8/Cobalt-Precorrin-8 | CobL | Methylation (C-15) |

| 9 | Precorrin-8/Cobalt-Precorrin-8 | Hydrogenobyrinic acid | CobH | Sigmatropic rearrangement |

| 10 | Hydrogenobyrinic acid | Cobyrinic acid | CobB | Amidation (a,c sidechains) |

Subsequent methylation at position C-20 by CobI generates precorrin-3, which serves as the substrate for the critical ring contraction step [18]. In aerobic systems, this contraction is mediated by CobJ following CobG-catalyzed oxygenation, while anaerobic systems employ CbiH to achieve similar ring contraction through alternative mechanisms [19]. The multifunctional enzyme CobL catalyzes perhaps the most complex transformations in the pathway, performing both C-5 and C-15 methylations while simultaneously mediating decarboxylation of the acetate side chain at C-12 [19] [20].

The enzymatic isolation and characterization of pathway intermediates has revealed the existence of metabolite channeling mechanisms, wherein unstable intermediates remain tightly associated with their cognate enzymes as enzyme-product complexes [19] [20]. This channeling system prevents the decomposition of labile precorrin intermediates and ensures efficient flux through the biosynthetic pathway. Carrier proteins such as CobE further stabilize transient metabolites including precorrin-6B, precorrin-7, precorrin-8, and hydrogenobyrinic acid, facilitating their transfer between successive enzymatic steps [19].

Post-Corrin Modification Processes: Amidation and Nucleotide Loop Assembly

Following corrin ring formation, cobalamin biosynthesis requires extensive post-corrin modifications, including systematic amidation of carboxylate side chains, cobalt oxidation state adjustments, adenosylation, and nucleotide loop assembly [21] [22] [23]. These terminal modifications transform the basic corrin structure into the complex, bioactive cobalamin cofactor required for enzymatic function.

The amidation process begins with CobB-catalyzed conversion of specific carboxylate groups to corresponding amides, utilizing glutamine as the amide nitrogen donor and ATP as the energy source [21] [24]. CobB demonstrates multifunctional activity, sequentially amidating the a and c side chains attached to C-2 and C-7 of the corrin ring, producing first hydrogenobyrinic acid c-monoamide and subsequently hydrogenobyrinic acid a,c-diamide [21]. The final amidation step, catalyzed by CobQ in aerobic systems or CbiP in anaerobic pathways, converts the remaining carboxylate groups (b, d, e, and g positions) to amides, generating adenosylcobyric acid [24].

Table 4: Post-Corrin Ring Modification and Assembly Processes

| Process | Key Enzymes | Substrate | Product |

|---|---|---|---|

| Cobalt insertion (aerobic) | CobN-CobS-CobT complex | Cobyrinic acid a,c-diamide | Cob(II)yrinic acid a,c-diamide |

| Cobalt reduction | CobR/CobP | Cob(II)yrinic acid a,c-diamide | Cob(I)yrinic acid a,c-diamide |

| Adenosylation | CobO/BtuR | Cob(I)yrinic acid a,c-diamide | Adenosylcobyrinic acid a,c-diamide |

| Final amidation | CobQ/CbiP | Adenosylcobyrinic acid a,c-diamide | Adenosylcobyric acid |

| Aminopropanol attachment | CobD/CbiB | Adenosylcobyric acid | Adenosylcobinamide |

| Nucleotide loop formation | CobU/CobP | Adenosylcobinamide | Adenosylcobinamide-GDP |

| Lower ligand synthesis | BluB/BzaABCDE | Various precursors | 5,6-dimethylbenzimidazole |

| Final assembly | CobS/CobT/CobC | Adenosylcobalamin-5-phosphate | Adenosylcobalamin |

Cobalt reduction from the Co(II) to Co(I) oxidation state is essential for subsequent adenosylation reactions [3] [4]. In aerobic systems, this reduction is catalyzed by CobR, an NADH-dependent flavoenzyme, while anaerobic pathways employ flavodoxin-based systems such as FldA [4]. The resulting "super-nucleophilic" Co(I) species readily undergoes adenosylation through the action of ATP:corrinoid adenosyltransferases, including CobO in aerobic systems and various adenosyltransferases (BtuR, PduO, EutT) in different metabolic contexts [4].

Nucleotide loop assembly represents the final major biosynthetic challenge, requiring coordination of multiple enzymatic activities to synthesize and attach the lower axial ligand [22] [23]. The process initiates with aminopropanol synthesis and attachment to the corrin ring through CobD and related enzymes, followed by nucleotidylation reactions catalyzed by CobU or CobP [22]. The lower ligand, typically 5,6-dimethylbenzimidazole, is synthesized through distinct pathways in aerobic (BluB-mediated) and anaerobic (BzaABCDE-mediated) systems [25]. Final assembly involves the condensation of adenosylcobinamide-GDP with α-ribazole-5'-phosphate, catalyzed by cobalamin synthase (CobS), followed by dephosphorylation by CobC to yield the completed adenosylcobalamin molecule [22].

Recent advances in metabolic engineering have demonstrated the feasibility of reconstructing complete cobalamin biosynthetic pathways in heterologous hosts, with optimized Escherichia coli strains achieving vitamin B12 yields exceeding 300 micrograms per gram dry cell weight [3]. These synthetic biology approaches have provided unprecedented insights into pathway regulation, enzyme optimization, and the complex interplay between cofactor availability and biosynthetic flux, opening new avenues for both fundamental research and biotechnological applications.

Solubility Characteristics in Aqueous and Organic Media

Vitamin B12, chemically known as cyanocobalamin, exhibits distinctive solubility patterns across different solvent systems, reflecting its complex organometallic structure and amphiphilic nature [1] [2]. The molecule contains both hydrophilic and lipophilic regions, with the corrin ring system and cobalt center contributing to its unique dissolution behavior [3].

In aqueous systems, vitamin B12 demonstrates moderate water solubility at room temperature, with reported values ranging from 12.5 grams per liter to 15 milligrams per milliliter [2] [3] [4]. This solubility corresponds to approximately 11.06 millimolar concentration at 25 degrees Celsius [4]. The aqueous solubility is significantly enhanced by the presence of the dimethylbenzimidazole nucleotide moiety and the multiple amide side chains attached to the corrin ring, which facilitate hydrogen bonding interactions with water molecules [5] [6].

The pH of the aqueous medium substantially influences solubility characteristics. In phosphate buffer solutions at physiological pH 7.2, the solubility decreases to approximately 0.5 milligrams per milliliter [7]. This reduction is attributed to the ionization state of the molecule and the decreased electrostatic interactions with the buffer components compared to pure water systems [8].

Organic solvent compatibility reveals marked selectivity for polar protic and aprotic solvents. Ethanol exhibits the highest solubility among tested organic media, accommodating up to 100 milligrams per milliliter of vitamin B12, equivalent to 73.78 millimolar concentration [3] [4]. This exceptional solubility in ethanol is attributed to the ability of the hydroxyl group to form hydrogen bonds with the amide functionalities of the vitamin while the hydrocarbon chain provides favorable van der Waals interactions with the corrin ring system [9].

Dimethyl sulfoxide represents another highly compatible solvent, supporting concentrations up to 75 milligrams per milliliter [3] [4]. The dipolar aprotic nature of dimethyl sulfoxide allows for strong coordination interactions with the cobalt center while simultaneously solvating the polar regions of the molecule through dipole-dipole interactions [9]. Methanol demonstrates intermediate solubility of approximately 10 milligrams per milliliter, reflecting its reduced hydrogen bonding capacity compared to ethanol [3].

Dimethylformamide, despite being a polar aprotic solvent, shows limited compatibility with only 0.5 milligrams per milliliter solubility [7]. This reduced solubility compared to dimethyl sulfoxide is attributed to the reduced donor ability of the carbonyl oxygen and the steric hindrance imposed by the methyl groups [9].

Vitamin B12 exhibits complete insolubility in non-polar organic solvents including acetone, chloroform, and diethyl ether [2] [10]. This behavior is consistent with the highly polar nature of the corrin ring system, the charged cobalt center, and the extensive hydrogen bonding network formed by the amide side chains [10]. The nucleotide portion, containing phosphate and ribose moieties, further contributes to the hydrophilic character, preventing dissolution in non-polar media [5].

Photolytic Degradation Mechanisms

Photochemical degradation represents a primary stability concern for vitamin B12 formulations, with light exposure initiating complex molecular transformations that compromise biological activity [11] [12] [13]. The photolytic process involves electronic transitions within the corrin ring system and subsequent chemical reactions affecting the cobalt coordination environment [11].

The quantum yield for cyanocobalamin photodegradation is approximately 10⁻⁴, indicating relatively low photochemical efficiency but sufficient to cause significant degradation under prolonged light exposure [12]. Visible light in the 400-600 nanometer range is particularly damaging, corresponding to the absorption maxima of the corrin chromophore [12] [13].

The primary photodegradation pathway involves the replacement of the cyano ligand with a hydroxyl group, converting cyanocobalamin to hydroxocobalamin [11] [12]. This transformation occurs through a ligand exchange mechanism facilitated by the weakening of the cobalt-carbon bond upon photoexcitation [11]. The reaction proceeds according to the following scheme: cyanocobalamin + light + water → hydroxocobalamin + hydrogen cyanide [12].

Kinetic analysis reveals that photodegradation follows apparent first-order kinetics, with rate constants ranging from 0.44 to 5.05 × 10⁻³ per minute depending on environmental conditions [12]. The degradation rate exhibits strong pH dependence, with maximum rates observed at pH 2.0 (4.22 × 10⁻³ per minute) and minimum rates near pH 7.0 (0.61 × 10⁻³ per minute) [12] [14].

The pH dependence of photolysis reflects the protonation state of the molecule, with the cationic form at low pH being more susceptible to photochemical attack [14]. At acidic pH values, protonation of the dimethylbenzimidazole base weakens its coordination to the cobalt center, destabilizing the overall molecular structure and facilitating ligand exchange reactions [14] [15].

Secondary photodegradation processes involve the further transformation of hydroxocobalamin to aquocobalamin and ultimately to irreversible oxidation products [11] [12]. These reactions result in the complete loss of biological activity and are characterized by the disappearance of the characteristic red color of the vitamin [12].

Ultraviolet A radiation exposure accelerates the photodegradation process, with biologically active forms adenosylcobalamin and methylcobalamin being converted to hydroxocobalamin within seconds [13] [16]. This rapid transformation has implications for in vivo photostability and suggests that vitamin B12 forms may be susceptible to degradation under physiological light exposure conditions [13].

Sensitized photodegradation occurs in the presence of other vitamins, particularly riboflavin, which acts as a photosensitizer [14]. The presence of riboflavin increases degradation rates by up to an order of magnitude through energy transfer processes and the generation of reactive oxygen species [14]. This interaction is particularly relevant in multivitamin formulations where vitamin B12 may be co-formulated with riboflavin [14].

pH-Dependent Stability and Ligand Exchange Reactions

The stability of vitamin B12 exhibits pronounced pH dependence, reflecting the multiple ionizable groups within the molecule and the pH-sensitive coordination chemistry of the cobalt center [8] [6] [15]. This pH sensitivity manifests in both hydrolytic degradation of the amide side chains and ligand exchange reactions at the cobalt coordination sites [6].

Optimal stability occurs within the pH range of 4.5 to 6.5, with maximum stability observed at pH 5.8 [8] [6]. Within this range, the molecule maintains its structural integrity with minimal degradation over extended storage periods [8]. The optimum pH reflects a balance between acid-catalyzed and base-catalyzed degradation pathways [6].

Under acidic conditions below pH 4.0, vitamin B12 undergoes rapid degradation through multiple pathways [6]. Acid-catalyzed hydrolysis of the amide side chains converts the propionamide and acetamide groups to their corresponding carboxylic acids, resulting in the formation of mono- through heptacarboxylic acid derivatives [6]. These hydrolysis products lack biological activity and represent irreversible degradation [6].

The phosphate ester bond linking the nucleotide moiety to the corrin ring is particularly susceptible to acid hydrolysis [6]. Under strongly acidic conditions, this bond undergoes cleavage to yield cobinamide and the benzimidazole nucleotide as separate fragments [6]. The liberation of the dimethylbenzimidazole base significantly alters the coordination chemistry of the cobalt center and eliminates biological activity [6].

Ligand exchange reactions at the cobalt center are accelerated under acidic conditions [15] [17]. The protonation of the dimethylbenzimidazole base weakens its coordination to cobalt, facilitating its displacement by other ligands present in solution [15]. This base-off to base-on equilibrium is characterized by a pKa value of approximately 3.3 for cyanocobalamin [14] [15].

Under alkaline conditions above pH 8.0, different degradation mechanisms predominate [6]. Base-catalyzed hydrolysis of the amide side chains occurs more rapidly than under acidic conditions, with complete degradation observed in 0.1 molar sodium hydroxide solution after 48 hours at room temperature [6]. The alkaline environment also promotes lactam formation through cyclization of the acetamide side chain of the B ring, yielding dehydrovitamin B12 [6].

The nucleotide moiety exhibits distinct pH-dependent behavior, with the dimethylbenzimidazole base undergoing protonation/deprotonation reactions that influence its coordination to the cobalt center [18] [15]. The binding affinity of the base varies dramatically with pH, with maximum binding occurring between pH 6.5 and 10.0 [18].

Ligand substitution kinetics follow a dissociative interchange mechanism, with activation parameters indicating significant bond breaking in the transition state [19] [15]. The displacement of coordinated water in aquacobalamin by pyridine exhibits activation enthalpies of 80-99 kilojoules per mole, confirming the dissociative nature of the process [19].

Temperature effects on ligand exchange are substantial, with reaction rates increasing exponentially with temperature [19]. The activation entropy values are positive, supporting a mechanism involving ligand dissociation and increased molecular disorder in the transition state [19].

Redox Behavior and Cobalt Oxidation State Transitions

The redox chemistry of vitamin B12 is centered on the cobalt ion, which can exist in three distinct oxidation states: Co(III), Co(II), and Co(I) [20] [21] [22] [23]. These oxidation state transitions are fundamental to both the biological function and chemical stability of the vitamin [20] [24].

The Co(III) state represents the most stable and common oxidation state in commercial vitamin B12 preparations [22] [23]. In this form, cobalt exhibits octahedral coordination with six ligands: four nitrogen atoms from the corrin ring, the dimethylbenzimidazole base, and an upper axial ligand such as cyanide, hydroxide, or methyl groups [22] [23]. The Co(III) state is characterized by its kinetic inertness, resulting in slow ligand exchange rates and enhanced stability [23].

Reduction to the Co(II) state yields vitamin B12r, which exhibits distinct chemical and spectroscopic properties [6]. The Co(II) form typically adopts five- or six-coordinate geometries and demonstrates increased reactivity compared to the Co(III) state [6]. The reduction potential for the Co(III)/Co(II) couple is approximately -0.61 volts versus the standard hydrogen electrode [21].

Further reduction produces the Co(I) state, known as vitamin B12s or the "supernucleophile" [22] [6]. This form exhibits exceptional nucleophilic reactivity and readily forms organometallic bonds with electrophilic substrates [22]. The Co(I) state is characterized by its low coordination number and high electron density, making it highly reactive toward alkyl halides and other electrophiles [22].

The redox transitions are reversible under appropriate conditions, allowing for interconversion between oxidation states [6]. Electrochemical reduction can generate the Co(II) and Co(I) forms from Co(III) precursors, while oxidation readily converts the reduced forms back to Co(III) [6]. Chemical reducing agents such as ascorbic acid can promote reduction, while exposure to oxygen or other oxidants facilitates oxidation [6].

Ascorbic acid represents a particularly significant reducing agent in vitamin B12 chemistry, causing up to 65 percent degradation of cyanocobalamin after 24 hours of storage at 25 degrees Celsius [6]. The interaction between ascorbic acid and vitamin B12 is pH-dependent, with faster reaction rates observed up to pH 5.0 [6]. This interaction has practical implications for multivitamin formulations where both compounds may be present [6].

The redox behavior exhibits strong dependence on the axial ligands and overall coordination environment [25] [26]. Ligand field effects significantly influence the redox potentials, with strong field ligands stabilizing higher oxidation states and weak field ligands favoring reduction [25]. The dimethylbenzimidazole base plays a crucial role in tuning the redox properties through its trans influence on the upper axial ligand [26].

Hydrogen bonding interactions with the coordinated imidazole ligand can modulate the cobalt redox potential by up to 203 millivolts [26]. Deprotonation of the imidazole moiety stabilizes the Co(III) form through increased electron donation, demonstrating the fine-tuning possible in cobalamin redox chemistry [26].

Photochemical redox processes represent an alternative pathway for oxidation state changes [13] [16]. Light exposure can promote electron transfer reactions, leading to the formation of reactive intermediates and altered oxidation states [13]. These photoinduced redox changes contribute to the overall photodegradation of vitamin B12 and represent an important consideration for formulation stability [16].

Purity

Physical Description

Color/Form

Dark-red crystals or red powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

> 300 °C

Heavy Atom Count

Taste

LogP

Odor

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 43 of 44 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Vitamin B12 is used in the treatment of pernicious anemia and other vitamin B12 deficiency states. ... Cyanocobalamin ... usually indicated in patients with malabsorption of vitamin B12, such as those with tropical or nontropical sprue (idiopathic steatorrhea, gluten-induced enteropathy); partial or total gastrectomy; regional enteritis; gastroenterostomy; ileal resection; or malignancies, granulomas, strictures, or anastomoses involving the ileum. When the secretion of intrinsic factor is decreased by lesions that destroy the gastric mucosa (eg, following ingestion of corrosives or in patients with extensive GI neoplasia) or by gastric atrophy secondary to multiple sclerosis, certain endocrine disorders, or iron deficiency, or when antibodies to intrinsic factor are present in gastric juice, absorption of vitamin B12 is decreased and cyanocobalamin ... may be required. Malabsorption of vitamin B12 may also be caused by competition for vitamin B12 by bacteria (blind loop syndrome) or by fish tapeworm, Diphyllobothrium latum, or by admin of certain drugs.

The individual with an uncomplicated pernicious anemia, in which the abnormality is restricted to a mild or moderate anemia ... will respond quite well to the admin of vitamin B12 alone.

... Patients with neurological change or severe leukopenia or thrombocytopenia associated with infection or bleeding require emergency treatment. The older individual with a severe anemia (hematocrit less than 20%) is likely to have tissue hypoxia, cerebrovascular insufficiency, and congestive heart failure. Effective therapy must not wait for detailed diagnostic tests. ... The patient should receive intramuscular injections of 100 ug of cyanocobalamin and 1 to 5 mg of folic acid.

For more Therapeutic Uses (Complete) data for CYANOCOBALAMIN (13 total), please visit the HSDB record page.

Pharmacology

Cyanocobalamin is a cobalt-containing coordination compound generated by intestinal microbes, and a natural water-soluble vitamin of the B-complex family that must combine with Intrinsic Factor for absorption by the intestine. Cyanocobalamin is necessary for hematopoiesis, neural metabolism, DNA and RNA production, and carbohydrate, fat, and protein metabolism. B12 improves iron functions in the metabolic cycle and assists folic acid in choline synthesis. B12 metabolism is interconnected with that of folic acid. Vitamin B12 deficiency causes pernicious anemia, megaloblastic anemia, and neurologic lesions.

MeSH Pharmacological Classification

ATC Code

B03 - Antianemic preparations

B03B - Vitamin b12 and folic acid

B03BA - Vitamin b12 (cyanocobalamin and analogues)

B03BA01 - Cyanocobalamin

B - Blood and blood forming organs

B03 - Antianemic preparations

B03B - Vitamin b12 and folic acid

B03BA - Vitamin b12 (cyanocobalamin and analogues)

B03BA05 - Mecobalamin

Mechanism of Action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.

Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Vapor Pressure

Other CAS

13422-55-4

Absorption Distribution and Excretion

This drug is partially excreted in the urine. According to a clinical study, approximately 3-8 mcg of vitamin B12 is secreted into the gastrointestinal tract daily via the bile. In patients with adequate levels of intrinsic factor, all except approximately 1 mcg is reabsorbed. When vitamin B12 is administered in higher doses that saturate the binding capacity of plasma proteins and the liver, the unbound vitamin B12 is eliminated rapidly in the urine. The body storage of vitamin B12 is dose-dependent.

Cobalamin is distributed to tissues and stored mainly in the liver and bone marrow.

During vitamin loading, the kidney accumulates large amounts of unbound vitamin B12. This drug is cleared partially by the kidney, however, multiligand receptor _megalin_ promotes the reuptake and reabsorption of vitamin B12 into the body,.

IN MICE INJECTED IV WITH VITAMIN B12, THE VITAMIN ACCUMULATED RAPIDLY IN THE PLACENTA & WAS TRANSFERRED SLOWLY TO THE FETUSES. PEAK CONCN IN THE FETUSES WAS REACHED 24 HR AFTER DOSING, & FETAL ACCUMULATION WAS DOSE-DEPENDENT.

IN /MICE/ VITAMIN B12 PRESENTS UNUSUAL PATTERN OF PLACENTAL TRANSFER, FOR EVEN WITH 0.20 UG MATERNAL DOSE AVG FETAL CONCN IS 130 TIMES HIGHER THAN MATERNAL ONE. THIS INDICATES STRONGLY OPERATION OF SPECIFIC TRANSPORT MECHANISM FOR VITAMIN B12, POSSIBLY SIMILAR TO ITS GI ABSORPTION ...

IN RATS, PLACENTAL TRANSFER OF VITAMIN B12 WAS SHOWN TO INCR DURING GESTATION. ALTHOUGH QUANTITY TRANSPORTED EACH DAY WAS PROPORTIONAL TO FETAL WT, THE AMT TRANSPORTED PER G OF PLACENTA INCR TEN-FOLD FROM DAY 10 TO DAY 19.

Vitamin B12 is irregularly absorbed from the distal small intestine following oral administration. Dietary vitamin B12 is protein bound and this bond must be split by proteolysis and gastric acid before absorption. In the stomach, free vitamin B12 is attached to intrinsic factor; intrinsic factor a glycoprotein secreted by the gastric mucosa, is necessary for active absorption of the vitamin from the GI tract. The vitamin B12-intrinsic factor complex passes into the intestine, where much of the complex is transiently retained at specific receptor sites in the wall of the lower ileum before the vitamin B12 portion is absorbed into systemic circulation.

For more Absorption, Distribution and Excretion (Complete) data for CYANOCOBALAMIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Vitamin B12 is believed to be converted to coenzyme form in the liver and is probably stored in tissues in this form.

Intracellular vitamin B12 is maintained as two active coenzymes methylcobalamin and deoxyadenasylcobalamin.

Wikipedia

Cyanocobalamin

Drug Warnings

Cyanocobalamin should not be used in patients with early Leber's disease (hereditary optic nerve atrophy), since rapid optic nerve atrophy has been reported following admin of the drug to these patients. Vitamin B12 is contraindicated in patients who have experienced hypersensitivity reactions to the vitamin or to cobalt.

/"SHOTGUN"/ ... VITAMIN THERAPY IN TREATMENT OF ... DEFICIENCY CAN BE DANGEROUS. ... THERE IS DANGER THAT SUFFICIENT FOLIC ACID WILL BE GIVEN TO RESULT IN HEMATOLOGICAL RECOVERY; HOWEVER, THIS MAY MASK CONTINUED VIT-B DEFICIENCY & NEUROLOGICAL DAMAGE WILL DEVELOP OR PROGRESS IF ALREADY PRESENT.

Maternal Medication usually Compatible with Breast-Feeding: B12: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Serum potassium concn should be monitored during early vitamin B12 therapy & potassium admin is necessary, since fatal hypokalemia could occur upon conversion of megaloblastic anemia to normal erythropoesis with vitamin B12 as a result of increased erythrocyte potassium requirements. Because vitamin B12 deficiency may suppress the signs of polycythemia vera, treatment with cyanocobalamin may unmask this condition. The increase in nucleic acid degradation produced by admin vitamin B12 to vitamin B12- deficient patients could result in gout in susceptible individuals. Therapeutic response to vitamin B12 may be impaired by concurrent infection, uremia, folic acid or iron deficiency, or by drugs having bone marrow suppressant effects. Folic acid should be admin with extreme caution to patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Vitamin preparations containing folic acid should be avoided by patients with pernicious anemia because folic acid may actually potentiate neurologic complications of vitamin B12 deficiency. Conversely, doses of cyanocobalamin exceeding 10 micrograms daily may improve folate-deficient megaloblastic anemia and obscure the true diagnosis.

Biological Half Life

HALF-LIFE OF IV ADMIN CYANOCOBALAMIN IN SERUM IS ABOUT 6 DAYS.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

BERNHAUER ET AL, US PATENT 3,120,509 (1962 TO HOFFMANN-LA ROCHE).

Purification from sewage sludge: Van Melle, US patent 3,057,851 (1962 to Armour)

Total synthesis: R.B. Woodward, Pure Appl Chem 33, 145 (1973)

Secondary metabolic product /of/ Propionibacterium species, Streptomyces species, large scale submerged culture

General Manufacturing Information

TALC HAS A TENACIOUS AFFINTIY FOR VITAMIN B12; ALTHOUGH THIS IS NOT AN INCOMPATIBILITY, IT PRECLUDES USE OF TALC AS A FILTER AID OR LUBRICANT FOR TABLETS, PARTICULARLY IN VIEW OF POSSIBLE ASSAY DIFFICULTIES.

Prototype of the family of naturally occurring cobalt coordination cmpds known as corrinoids.

Source: (Food) Liver, eggs, milk, meats, and fish. Commercial source: produced by microbial action on various nutrients (spent antibiotic liquors, sugarbeet molasses, whey), also from sewage sludge.

Analytic Laboratory Methods

A SEPARATION METHOD USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ON VITAMIN B12 ANALOGS (MECOBALAMIN, COBAMIDE, CYANOCOBALAMIN & HYDROXOCOBALAMIN) WAS DESCRIBED.

Vitamin B1, vitamin B2, vitamin B6, and vitamin B12 were simultaneously detected in pharmaceuticals by high performance liquid chromatography on a LiChrosorb RP-18 column with a methanol-water (80:20 and 50:50) mobile phase and ultra violet detection at 254 nm. Linear relations between the peak areas and the concn for the vitamins were observed in the following ranges: 10-50 and 50-250 ng for vitamin B1, and 20-100 and 100-500 ng for vitamins B2, B6, and B12. The relative standard deviation was 4.2%.

ANALYSIS OF VITAMIN B12 BY FLAMELESS ATOMIC ABSORPTION.

Clinical Laboratory Methods

Storage Conditions

Interactions

The gastrointestinal absorption of vitamin B12 can be considerably decreased by oral neomycin. Colchicine administration appears to increase neomycin-induced malabsorption of vitamin B12.

The decreased vitamin B12 absorption induced by aminosalicylic acid may be due to the mild malabsorption syndrome that occurs in some patients treated with aminosalicylic acid (PAS).

Patients with pernicious anemia ... respond poorly to vitamin B12 therapy if chloroamphenicol is given concomitantly.

For more Interactions (Complete) data for CYANOCOBALAMIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.

Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.

Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

Dates

2: Bito T, Ohishi N, Hatanaka Y, Takenaka S, Nishihara E, Yabuta Y, Watanabe F. Production and characterization of cyanocobalamin-enriched lettuce (Lactuca sativa L.) grown using hydroponics. J Agric Food Chem. 2013 Apr 24;61(16):3852-8. doi: 10.1021/jf305033s. Epub 2013 Apr 12. PubMed PMID: 23578327.

3: Pugliese RS, Slagle EJ, Oettinger GR, Neuburger KJ, Ambrose TM. Subacute combined degeneration of the spinal cord in a patient abusing nitrous oxide and self-medicating with cyanocobalamin. Am J Health Syst Pharm. 2015 Jun 1;72(11):952-7. doi: 10.2146/ajhp140583. PubMed PMID: 25987690.

4: Ahmad I, Qadeer K, Hafeez A, Bano R, Vaid FH. Multicomponent spectrometric assay of cyanocobalamin and its photoproduct hydroxocobalamin in the presence of ascorbic acid in photolyzed solutions. Pak J Pharm Sci. 2014 Mar;27(2):209-15. PubMed PMID: 24577904.

5: Goto Y, Masuda A, Aiba T. In vivo application of chitosan to improve bioavailability of cyanocobalamin, a form of vitamin B12, following intraintestinal administration in rats. Int J Pharm. 2015 Apr 10;483(1-2):250-5. doi: 10.1016/j.ijpharm.2015.02.016. Epub 2015 Feb 11. PubMed PMID: 25681732.

6: Ghazanfari S, Imenshahidi M, Etemad L, Moshiri M, Hosseinzadeh H. Effect of cyanocobalamin (vitamin B12) in the induction and expression of morphine tolerance and dependence in mice. Drug Res (Stuttg). 2014 Mar;64(3):113-7. doi: 10.1055/s-0033-1355364. Epub 2013 Oct 8. PubMed PMID: 24105105.

7: Ahmad I, Qadeer K, Zahid S, Sheraz MA, Ismail T, Hussain W, Ansari IA. Effect of ascorbic acid on the degradation of cyanocobalamin and hydroxocobalamin in aqueous solution: a kinetic study. AAPS PharmSciTech. 2014 Oct;15(5):1324-33. doi: 10.1208/s12249-014-0160-5. Epub 2014 Jun 12. PubMed PMID: 24920523; PubMed Central PMCID: PMC4179674.

8: Pereira RA, Silveira PA, Montagner P, Schneider A, Schmitt E, Rabassa VR, Pfeifer LF, Del Pino FA, Pulga ME, Corrêa MN. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows. Animal. 2013 Jul;7(7):1143-7. doi: 10.1017/S1751731113000013. Epub 2013 Jan 29. PubMed PMID: 23360824.

9: Thakkar K, Billa G. Treatment of vitamin B12 deficiency-methylcobalamine? Cyancobalamine? Hydroxocobalamin?-clearing the confusion. Eur J Clin Nutr. 2015 Jan;69(1):1-2. doi: 10.1038/ejcn.2014.165. Epub 2014 Aug 13. PubMed PMID: 25117994.

10: Baskakova A, Awwad S, Jiménez JQ, Gill H, Novikov O, Khaw PT, Brocchini S, Zhilyakova E, Williams GR. Electrospun formulations of acyclovir, ciprofloxacin and cyanocobalamin for ocular drug delivery. Int J Pharm. 2016 Apr 11;502(1-2):208-18. doi: 10.1016/j.ijpharm.2016.02.015. Epub 2016 Feb 17. PubMed PMID: 26899973.

11: Castelli MC, Wong DF, Friedman K, Riley MG. Pharmacokinetics of oral cyanocobalamin formulated with sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC): an open-label, randomized, single-dose, parallel-group study in healthy male subjects. Clin Ther. 2011 Jul;33(7):934-45. doi: 10.1016/j.clinthera.2011.05.088. Epub 2011 Jul 1. PubMed PMID: 21722960.

12: Obeid R, Fedosov SN, Nexo E. Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency. Mol Nutr Food Res. 2015 Jul;59(7):1364-72. doi: 10.1002/mnfr.201500019. Epub 2015 May 12. Review. PubMed PMID: 25820384; PubMed Central PMCID: PMC4692085.

13: Abu-Soud HM, Maitra D, Byun J, Souza CEA, Banerjee J, Saed GM, Diamond MP, Andreana PR, Pennathur S. The reaction of HOCl and cyanocobalamin: corrin destruction and the liberation of cyanogen chloride. Free Radic Biol Med. 2012 Feb 1;52(3):616-625. doi: 10.1016/j.freeradbiomed.2011.10.496. Epub 2011 Nov 10. PubMed PMID: 22138102; PubMed Central PMCID: PMC3786219.

14: Albers U, Pedrero-Chamizo R, Meléndez A, Pietrzik K, Castillo MJ, González-Gross M. Efficacy of a 28-day oral cyanocobalamin supplementation on vitamin B status in Spanish institutionalized elderly. Int J Vitam Nutr Res. 2012 Apr;82(2):104-12. doi: 10.1024/0300-9831/a000099. PubMed PMID: 23065835.

15: Djuric V, Bogic M, Popadic AP, Spiric VT, Raskovic S. Anaphylactic reaction to hydroxycobalamin with tolerance to cyanocobalamin. Ann Allergy Asthma Immunol. 2012 Mar;108(3):207-8. doi: 10.1016/j.anai.2011.12.009. Epub 2012 Jan 11. PubMed PMID: 22374207.

16: Fürll M, Deniz A, Westphal B, Illing C, Constable PD. Effect of multiple intravenous injections of butaphosphan and cyanocobalamin on the metabolism of periparturient dairy cows. J Dairy Sci. 2010 Sep;93(9):4155-64. doi: 10.3168/jds.2009-2914. PubMed PMID: 20723690.

17: Schwertner HA, Valtier S, Bebarta VS. Liquid chromatographic mass spectrometric (LC/MS/MS) determination of plasma hydroxocobalamin and cyanocobalamin concentrations after hydroxocobalamin antidote treatment for cyanide poisoning. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Sep 15;905:10-6. doi: 10.1016/j.jchromb.2012.07.012. Epub 2012 Aug 9. PubMed PMID: 22939270.

18: Kartal O, Gulec M, Demirel F, Yesillik S, Caliskaner Z, Sener O. Vitamin B12 allergy and successful desensitisation with cyanocobalamin: a case report. Allergol Immunopathol (Madr). 2012 Sep-Oct;40(5):324-5. doi: 10.1016/j.aller.2011.10.003. Epub 2012 Jan 21. PubMed PMID: 22266142.

19: Spence JD. Metabolic vitamin B12 deficiency: a missed opportunity to prevent dementia and stroke. Nutr Res. 2016 Feb;36(2):109-16. doi: 10.1016/j.nutres.2015.10.003. Epub 2015 Oct 21. Review. PubMed PMID: 26597770.

20: Matte JJ, Guay F, Le Floc'h N, Girard CL. Bioavailability of dietary cyanocobalamin (vitamin B12) in growing pigs. J Anim Sci. 2010 Dec;88(12):3936-44. doi: 10.2527/jas.2010-2979. Epub 2010 Aug 13. PubMed PMID: 20709870.